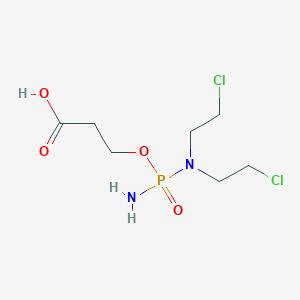
乙酰西伐他汀
描述
乙酰西立伐他汀是西立伐他汀的衍生物,西立伐他汀是一种众所周知的降脂药,属于他汀类药物。他汀类药物主要用于降低血液胆固醇水平并预防心血管疾病。乙酰西立伐他汀是通过在西立伐他汀分子中引入乙酰基而合成的,这可能会改变其药代动力学和药效学特性。
科学研究应用
乙酰西立伐他汀在科学研究中有着广泛的应用:
化学: 用作模型化合物来研究乙酰化对他汀类药物及其化学性质的影响。
生物学: 研究其对细胞过程和代谢途径的潜在影响。
医学: 探索其在治疗高胆固醇血症和心血管疾病方面的治疗潜力。
工业: 用于开发新型降脂药和制剂.
作用机制
乙酰西立伐他汀通过抑制羟甲基戊二酰辅酶A还原酶发挥作用。该酶催化羟甲基戊二酰辅酶A转化为甲羟戊酸,这是胆固醇生物合成中的关键步骤。 通过抑制该酶,乙酰西立伐他汀降低了肝脏中胆固醇的生成,导致血液胆固醇水平降低 .
类似化合物:
西立伐他汀: 乙酰西立伐他汀的母体化合物,广泛用作降脂药。
阿托伐他汀: 另一种具有类似作用机制但药代动力学特性不同的他汀类药物。
瑞舒伐他汀: 由于其高效力和比其他他汀类药物更长的半衰期而闻名.
独特性: 乙酰西立伐他汀的独特性在于存在乙酰基,这可能会增强其亲脂性和跨细胞膜的能力。 这种修饰可能比其他他汀类药物更能改善其药代动力学特征和治疗效果 .
生化分析
Biochemical Properties
Acetyl Simvastatin, like simvastatin, inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the mevalonate pathway that produces several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting this pathway, Acetyl Simvastatin reduces the endogenous production of cholesterol in the liver .
Cellular Effects
In cellular context, Acetyl Simvastatin has been shown to influence various types of cells and cellular processes. For instance, it has been reported that simvastatin can inhibit the activity of tissue factor (TF), a protein involved in blood clotting . Moreover, simvastatin has been found to inhibit cholesterol esterification induced in cells by acetyl LDL .
Molecular Mechanism
The molecular mechanism of Acetyl Simvastatin involves competitive inhibition of HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor of cholesterol . This results in a reduction of intracellular cholesterol, which in turn induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood .
Temporal Effects in Laboratory Settings
Over time, Acetyl Simvastatin has been observed to cause an increase in the intracellular content of lipid droplets within cells, a phenomenon which might contribute to the antiproliferative effects of statins . This effect is partly due to the uptake of cholesterol and triacylglycerols from the medium, but particularly due to enhanced synthesis of triacylglycerols .
Dosage Effects in Animal Models
In animal models, the effects of simvastatin have been shown to vary with different dosages. For instance, administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .
Metabolic Pathways
Acetyl Simvastatin is involved in the mevalonate pathway, which generates a series of isoprenoid metabolites vital for different cellular functions, from cholesterol synthesis to the control of cell growth and differentiation . The inhibition of this pathway by Acetyl Simvastatin has beneficial pleiotropic effects .
Transport and Distribution
Simvastatin, from which Acetyl Simvastatin is derived, has been shown to be transported into bacterial cells, leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids .
Subcellular Localization
The subcellular localization of Acetyl Simvastatin is not explicitly mentioned in the literature. Given that it is a derivative of simvastatin, it is likely to share similar subcellular localizations. Simvastatin, as a lipophilic statin, can diffuse freely across cell membranes and is therefore expected to be distributed throughout the cell .
准备方法
合成路线和反应条件: 乙酰西立伐他汀的制备涉及多个步骤,从洛伐他汀或西立伐他汀开始。一种常见的方法包括:
酶促水解: 洛伐他汀被水解生成三醇酸。
内酯化: 三醇酸发生内酯化生成二醇内酯。
酰化: 二醇内酯在4位羟基上发生区域选择性酰化,生成4-乙酰基内酯。
酶促酰化: 4-乙酰基内酯的8位羟基被酶促酰化,生成乙酰西立伐他汀.
工业生产方法: 乙酰西立伐他汀的工业生产通常采用生物催化,因为它效率高且可持续。 生物催化合成涉及使用酶在温和条件下催化特定反应,减少了对苛刻化学物质的需求,并最大限度地减少了废物 .
反应类型:
氧化: 乙酰西立伐他汀可以发生氧化反应,特别是在乙酰基上,导致形成各种氧化衍生物。
还原: 还原反应可以靶向分子中的酮或酯官能团。
取代: 亲核取代反应可以在乙酰基或分子上的其他反应位点发生。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱性条件下可以使用胺类或硫醇类等亲核试剂来取代乙酰基。
主要产品:
氧化: 乙酰西立伐他汀的氧化衍生物。
还原: 分子的还原形式,例如醇类或胺类。
取代: 取代衍生物,其中各种官能团取代乙酰基。
相似化合物的比较
Simvastatin: The parent compound of acetyl simvastatin, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness: Acetyl simvastatin is unique due to the presence of the acetyl group, which may enhance its lipophilicity and ability to cross cell membranes. This modification can potentially improve its pharmacokinetic profile and therapeutic efficacy compared to other statins .
属性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRJDVJRNCPE-BIKFJBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163099 | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-25-6 | |
| Record name | Acetyl simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl simvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)

